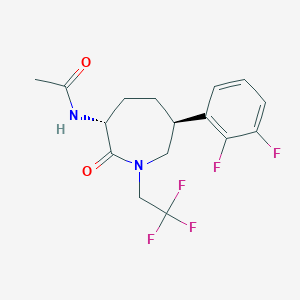
1-(2,2,2-Trifluoroethyl)-3alpha-(acetylamino)-6beta-(2,3-difluorophenyl)-4,5,6,7-tetrahydro-1H-azepine-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetamide, N-[(3R,6S)-6-(2,3-difluorophenyl)hexahydro-2-oxo-1-(2,2,2-trifluoroethyl)-1H-azepin-3-yl]- is a complex organic compound known for its pharmacological properties. It is a potent and orally active calcitonin gene-related peptide (CGRP) receptor antagonist, which has shown significant potential in the treatment of migraine .
准备方法
Synthetic Routes and Reaction Conditions
The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the correct stereochemistry of the final product .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
化学反应分析
Types of Reactions
Acetamide, N-[(3R,6S)-6-(2,3-difluorophenyl)hexahydro-2-oxo-1-(2,2,2-trifluoroethyl)-1H-azepin-3-yl]- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its pharmacological properties.
Reduction: This reaction can reduce specific functional groups, affecting the compound’s activity.
Substitution: This reaction can replace certain groups on the molecule with others, potentially enhancing its efficacy or reducing side effects.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might produce a more oxidized form of the compound, while reduction could yield a more reduced form. Substitution reactions could result in derivatives with different pharmacological properties .
科学研究应用
Acetamide, N-[(3R,6S)-6-(2,3-difluorophenyl)hexahydro-2-oxo-1-(2,2,2-trifluoroethyl)-1H-azepin-3-yl]- has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of various chemical modifications on pharmacological activity.
Biology: It is used to investigate the role of CGRP receptors in various biological processes.
Medicine: It is being studied for its potential to treat migraines and other conditions involving CGRP receptors.
作用机制
The mechanism of action of Acetamide, N-[(3R,6S)-6-(2,3-difluorophenyl)hexahydro-2-oxo-1-(2,2,2-trifluoroethyl)-1H-azepin-3-yl]- involves its binding to CGRP receptors, thereby inhibiting the effects of CGRP. This inhibition can reduce the vasodilation and inflammation associated with migraines. The molecular targets include the CGRP receptors, and the pathways involved are those related to CGRP signaling .
相似化合物的比较
Similar Compounds
BIBN4096BS (olcegepant): Another CGRP receptor antagonist used in the treatment of migraines.
MK-0974: A similar compound with a different chemical structure but similar pharmacological properties.
Uniqueness
What sets Acetamide, N-[(3R,6S)-6-(2,3-difluorophenyl)hexahydro-2-oxo-1-(2,2,2-trifluoroethyl)-1H-azepin-3-yl]- apart is its unique combination of functional groups, which confer high potency and selectivity for CGRP receptors. This makes it a valuable compound for research and potential therapeutic applications .
属性
分子式 |
C16H17F5N2O2 |
|---|---|
分子量 |
364.31 g/mol |
IUPAC 名称 |
N-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]acetamide |
InChI |
InChI=1S/C16H17F5N2O2/c1-9(24)22-13-6-5-10(11-3-2-4-12(17)14(11)18)7-23(15(13)25)8-16(19,20)21/h2-4,10,13H,5-8H2,1H3,(H,22,24)/t10-,13-/m1/s1 |
InChI 键 |
PGPIHYYFAZASKA-ZWNOBZJWSA-N |
手性 SMILES |
CC(=O)N[C@@H]1CC[C@H](CN(C1=O)CC(F)(F)F)C2=C(C(=CC=C2)F)F |
规范 SMILES |
CC(=O)NC1CCC(CN(C1=O)CC(F)(F)F)C2=C(C(=CC=C2)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


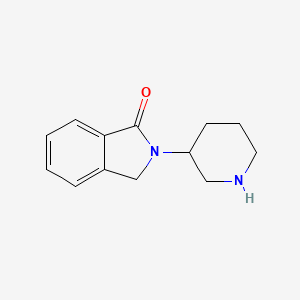
![2-Azetidinone, 1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-[4-(2-propen-1-yloxy)phenyl]-](/img/structure/B14792593.png)
![(2S)-2-amino-3-hydroxy-N-[2-methoxy-5-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl]propanamide](/img/structure/B14792597.png)
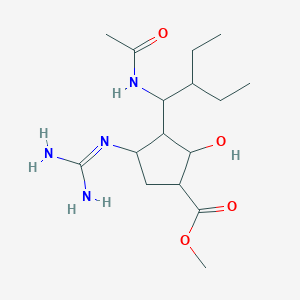
![2-[4-[phenyl-[3-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]acetic acid](/img/structure/B14792610.png)
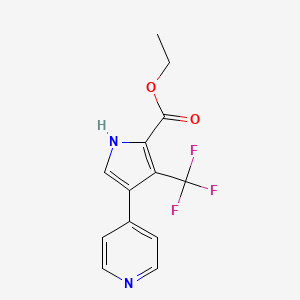

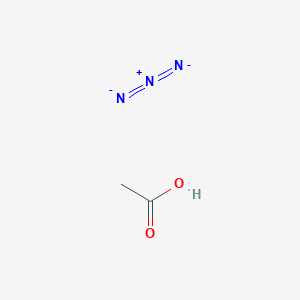
![Piperazine, 1-acetyl-4-[4-[[4-(4-chlorophenyl)-2-pyrimidinyl]amino]benzoyl]-](/img/structure/B14792632.png)
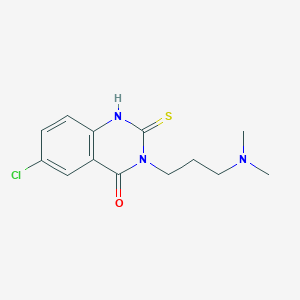
![2-Amino-3-methyl-1-[3-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]butan-1-one](/img/structure/B14792652.png)
![2-amino-N-[4-(cyclopropylmethylamino)cyclohexyl]propanamide](/img/structure/B14792654.png)
![tert-Butyl (R)-(1-((1-(3,5-bis(trifluoromethyl)benzyl)-2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamoyl)cyclopropyl)carbamate](/img/structure/B14792660.png)
![Carbamic acid, N-[2-[[[3-[4-[(trans-3-hydroxycyclobutyl)oxy]phenyl]-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl]methyl]methylamino]ethyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B14792665.png)
